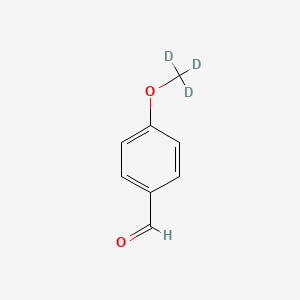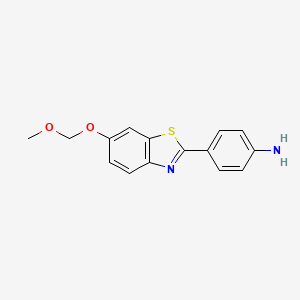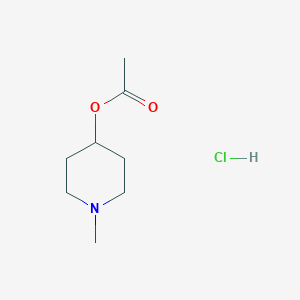
4-Methoxy-D3-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-D3-benzaldehyde is a chemical compound characterized by the presence of a deuterium-labeled methoxy group (-OCH3) attached to the fourth carbon atom of the benzaldehyde ring . This isotopically labeled compound is often used in research and analytical chemistry to study reaction mechanisms and metabolic pathways due to its unique isotopic signature .
Synthesis Analysis
The synthesis of 4-Methoxy-D3-benzaldehyde involves several steps. One method involves the use of 4-methoxybenzaldehyde, oxammonium hydrochloride, and methylene dichloride in a dry reaction bottle . Another method involves converting the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde .Molecular Structure Analysis
The molecular formula of 4-Methoxy-D3-benzaldehyde is C8H5D3O2 . The average mass is 136.148 Da and the monoisotopic mass is 136.052429 Da .Physical And Chemical Properties Analysis
4-Methoxy-D3-benzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 248.0±0.0 °C at 760 mmHg, and a flash point of 108.9±0.0 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Flavor and Fragrance Industry
4-Methoxy-D3-benzaldehyde: is widely used in the flavor and fragrance industry due to its pleasant aroma. It serves as a flavoring agent in food products and a scent component in cosmetics and perfumes .
Pharmaceutical Applications
This compound exhibits significant medicinal properties, making it a valuable intermediate in the synthesis of pharmaceuticals. It’s particularly useful in creating antihistamines, which are essential for treating allergic reactions .
Agrochemical Production
The compound finds application in the synthesis of agrochemicals. Its properties can be harnessed to develop pesticides and herbicides that are more effective and environmentally friendly .
Dye and Pigment Industry
4-Methoxy-D3-benzaldehyde: is used as an intermediate in the production of dyes and pigments. These dyes are utilized in various industries, including textiles, inks, and plastics .
Plastic Additives
It serves as a precursor in the manufacturing of plastic additives. These additives improve the physical properties of plastics, such as flexibility, strength, and resistance to heat and chemicals .
Biosynthesis Research
The compound is a subject of interest in biosynthesis research. Studies focus on its natural occurrence in plants and its role in the biosynthesis of other organic compounds, which has implications for both agriculture and medicine .
Thermophysical Property Research
Researchers utilize 4-Methoxy-D3-benzaldehyde to study its thermophysical properties, such as boiling point, critical temperature, and heat capacity. This data is crucial for industrial processes that require precise temperature controls .
Natural Product Biotechnology
In natural product biotechnology, the compound is explored for its role in the natural resources, isolation, and application of methoxybenzaldehydes found in plants. This research has the potential to uncover new uses in medicine, agriculture, and industry .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(trideuteriomethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)




